Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Liensinine belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. Liensinine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liensinine is primarily located in the membrane (predicted from logP). Outside of the human body, liensinine can be found in coffee and coffee products and sacred lotus. This makes liensinine a potential biomarker for the consumption of these food products.
Lifarizine, also known as RS-87476, is a calcium and sodium channel antagonist potentially for the treatment of stroke. Lifarizine (RS-87476) showed neuroprotective efficacy in a simplified rat survival model of 2 vessel occlusion. The effects of lifarizine on intracellular Ca2+ and glutamate exocytosis may contribute to its neuroprotective action.
Lifibrate is an inhibitor of cholinephosphotransferase (CPT), phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT), and phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT).
Lifibrol, also known as K-12.148; U-83860, is a cholesterol synthesis inhibitor potentially for the treatment of hypercholesterolaemia. Lifibrol enhances the low density lipoprotein apolipoprotein B-100 turnover in patients with hypercholesterolemia and mixed hyperlipidemia. Lifibrol's lipid-lowering profile and putative mode of action clearly distinguish it from other classes of hypolipidaemic drugs, such as HMG-CoA reductase inhibitors or fibric acid derivatives. Thus, lifibrol may represent a new class of agents affecting lipid metabolism.
Lifirafenib (BGB-283), also known as Beigene-283, potently inhibits RAF family kinases and EGFR activities in biochemical assays with IC50 values of 23, 29 and 495 nM for the recombinant BRAFV600E kinase domain, EGFR and EGFR T790M/L858R mutant.
Lifitegrast sodium, also known as SAR-1118, is an LFA-1 antagonist intended for the treatment of vascular complications of the eye. Lifitegrast inhibits T cell-mediated inflammation by blocking the binding of two important cell surface proteins (lymphocyte function-associated antigen 1 and intercellular adhesion molecule 1), thus lessening overall inflammatory responses.
LFA-1 (lymphocyte function-associated antigen-1) antagonist intended for the treatment of vascular complications of the eye. Lifitegrast is a novel T-cell integrin antagonist that is designed to mimic the binding epitope of ICAM-1. It acts as a molecular decoy to block the LFA-1/ICAM-1 interaction and thus inhibits downstream inflammatory responses. Lifitegrast is an inhibitor of the protein-protein interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). It binds to LFA-1 to block the adhesion of Jurkat T cells or HuT 78 cells to ICAM-1 (IC50s = 2.98 and 9 nM, respectively) and inhibits the secretion of INF-γ, TNF-α, MIP-1α, IL-1α, IL-1β, IL-2, IL-4, and IL-6 from these cells. Lifitegrast increases tear production in dogs with idiopathic keratoconjunctivitis sicca (dry eye syndrome). Topical application of lifitegrast inhibits LFA-1-dependent neutrophil recruitment to the eye in mouse models of corneal and bacterial inflammation. Formulations containing lifitegrast are used for the treatment of dry eye disease. Lifitegrast is an N-acyl-L-alpha-amino acid obtained by formal condensation of the carboxy group of N-[2-(1-benzofuran-6-carbonyl)]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the amino group of 3-(methanesulfonyl)-L-phenylalanine. Used for treatment of keratoconjunctivitis sicca (dry eye syndrome). It has a role as an anti-inflammatory drug and a lymphocyte function-associated antigen-1 antagonist. It is a L-phenylalanine derivative, a sulfone, a N-acyl-L-alpha-amino acid, a member of isoquinolines and a member of 1-benzofurans. Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome). It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 ( LFA-1) antagonist that was discovered through the rational design process. The ophthalmic solution was approved in July, 2016 under the trade name Xiidra. It has shown to protect the corneal surface and alleviate the symptoms of dry eye syndrome with fast onset of action and well tolerated profile in both local and systemic setting.